molecular formula C21H15N3O2S2 B2658228 N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 1327532-66-0

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2658228
CAS No.: 1327532-66-0
M. Wt: 405.49
InChI Key: BTFIIIZVRVKTPO-UHFFFAOYSA-N
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Description

N-(1-(Thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule featuring a benzothiazole scaffold substituted at the 6-position with a carboxamide group. The carboxamide moiety is linked to a 1-(thiophene-2-carbonyl)indolin-6-yl group, combining heterocyclic systems (benzothiazole, indoline, thiophene) known for diverse pharmacological activities.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S2/c25-20(14-4-6-16-19(10-14)28-12-22-16)23-15-5-3-13-7-8-24(17(13)11-15)21(26)18-2-1-9-27-18/h1-6,9-12H,7-8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFIIIZVRVKTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of gene expression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Carboxamide Derivatives

Structural Modifications and Substituent Effects

The target compound’s unique indolinyl-thiophene substituent distinguishes it from other benzothiazole carboxamides in the literature. Key structural analogs include:

Table 1: Structural and Functional Comparison of Benzothiazole Carboxamides
Compound Name Key Substituent(s) Melting Point (°C) Notable Activity/Property Source
N-[6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]benzo[d]thiazole-6-carboxamide (8) Bromopyrazolyl-pyridinyl 247–248 Antimicrobial screening (no data)
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22) 2-Acetamido, pyridinylamino-propyl >200 BRAFV600E kinase inhibition (IC50 = 7.9 μM)
N-(4-Chlorophenyl)benzo[d]thiazole-6-carboxamide derivatives (6, 7, 8a–n) 4-Chlorophenyl, piperidinyl/amino Variable Hsp90 C-terminal inhibition
N-Phenyl-2-(piperidin-1-yl)benzo[d]thiazole-6-carboxamide (5a) Phenyl, piperidinyl 230–231 Photoluminescence

Key Observations :

  • Electronic Effects : Thiophene’s electron-rich nature may enhance solubility or binding affinity compared to halogenated (e.g., bromo in ) or sulfonamide groups (e.g., ).

Physicochemical Properties

  • Melting Points: Analogs with rigid substituents (e.g., bromopyrazolyl in , 271–272°C) exhibit higher melting points than those with flexible chains (e.g., propylamino in ). The target compound’s indolinyl-thiophene group may confer intermediate melting behavior.
  • Solubility : Sulfonamide-containing derivatives (e.g., ) show enhanced aqueous solubility due to polar groups, whereas the target compound’s thiophene and indoline moieties may favor organic solubility.

Biological Activity

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound belonging to the class of indole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthetic methodologies.

Overview of the Compound

This compound features a complex structure that includes an indole moiety, a thiophene ring, and a benzothiazole group. These structural components contribute to its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis strategies. Key methods include:

  • Cyclization Reactions : Utilizing azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions.
  • Functional Group Modifications : Employing various reagents for nucleophilic substitutions and oxidation processes.

Anticancer Properties

Research indicates that compounds within the benzothiazole class exhibit significant anticancer activity. In vitro studies have shown that N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. A study highlighted that derivatives with specific substitutions demonstrated cytotoxicity against human CD4(+) lymphocytes supporting HIV growth, indicating potential antiproliferative properties against drug-resistant cancers .

Antimicrobial Activity

While many compounds in this class have been evaluated for antimicrobial properties, studies have shown mixed results. For instance, derivatives were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria; however, none exhibited significant antimicrobial activity . This suggests that while the compound may have anticancer potential, its efficacy as an antimicrobial agent remains limited.

The proposed mechanism of action for N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole involves interaction with specific biological targets, potentially inhibiting key enzymes involved in tumor proliferation. The presence of functional groups such as thiophenes may enhance binding affinity to these targets.

Case Studies

  • Cytotoxicity Assays : A series of benzo[d]isothiazole derivatives were tested for their cytotoxic effects on leukemia cell lines, revealing IC50 values ranging from 4 to 9 µM. This indicates a promising lead for further development in cancer therapy .
  • Antiproliferative Activity : In studies evaluating antiproliferative effects against a panel of human cell lines derived from solid tumors, certain derivatives showed selective cytotoxicity without affecting normal cells significantly .

Data Table: Biological Activity Overview

Activity Type Study Findings IC50 Values
AnticancerSignificant inhibition of leukemia cell lines4 - 9 µM
AntimicrobialNo significant activity against tested bacterial strainsN/A
AntiproliferativeSelective cytotoxicity against solid tumorsVaries by derivative

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Optimize stoichiometry to avoid side products (e.g., over-acylation).

How is the compound characterized post-synthesis?

Q. Basic Analytical Workflow

  • 1H/13C NMR : Confirm regiochemistry of the thiophene-indoline linkage (e.g., carbonyl resonance at ~170 ppm in 13C NMR) and benzothiazole carboxamide protons (δ 8.2–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity and detect impurities (<2%) .

What experimental designs are optimal for evaluating its kinase inhibition activity?

Q. Advanced Biological Assessment

  • Kinase Assay Protocol :
    • Enzyme Selection : Prioritize kinases with structural homology to the compound’s benzothiazole-thiophene scaffold (e.g., tyrosine kinases like EGFR or Src) .
    • IC50 Determination : Use a fluorescence-based ADP-Glo™ assay with ATP concentrations near Km. Test compound concentrations from 1 nM–100 µM.
    • Controls : Include staurosporine (positive control) and DMSO (vehicle control).
  • Data Analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism). Cross-validate with molecular docking (AutoDock Vina) to predict binding modes .

Contradiction Resolution : Discrepancies in IC50 values across studies may arise from enzyme sources (recombinant vs. native) or assay conditions (ATP concentration, pH). Standardize protocols using guidelines from the Journal of Medicinal Chemistry .

How can computational methods elucidate structure-activity relationships (SAR)?

Q. Advanced Computational Strategies

  • QSAR Modeling :
    • Descriptor Selection : Use MOE or Dragon to calculate electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters.
    • Model Validation : Apply leave-one-out cross-validation (R² > 0.8) and external test sets .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., EGFR) in GROMACS for 100 ns to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions .
  • Contradictory Data : If SAR trends conflict with experimental IC50 values, re-evaluate descriptors or include solvation effects in docking simulations .

What strategies mitigate toxicity issues observed in preclinical studies?

Q. Advanced Toxicology Design

  • In Vitro Toxicity Screening :
    • Hepatotoxicity : Use HepG2 cells incubated with 10–100 µM compound for 24–72 hours. Measure ALT/AST release via ELISA.
    • Genotoxicity : Conduct Ames test (TA98 strain) and micronucleus assay in CHO-K1 cells .
  • Structural Modifications :
    • Reduce lipophilicity (clogP >5) by introducing polar groups (e.g., -OH or -NH2) on the benzothiazole ring.
    • Replace the thiophene carbonyl with a bioisostere (e.g., pyridine) to minimize reactive metabolite formation .

Data Interpretation : Toxicity discrepancies between in vitro and in vivo models may arise from metabolic differences (e.g., cytochrome P450 activation). Use humanized liver mouse models for translational relevance .

How should researchers address solubility challenges during formulation?

Q. Advanced Physicochemical Optimization

  • Solubility Enhancement :
    • Co-solvents : Test PEG-400 or Cremophor EL (10–20% v/v) in PBS (pH 7.4).
    • Nanoparticulate Systems : Prepare PLGA nanoparticles (200 nm size) via emulsion-solvent evaporation. Characterize using DLS and TEM .
  • Stability Studies :
    • Store lyophilized formulations at -80°C. Monitor degradation via HPLC over 6 months (accelerated conditions: 40°C/75% RH) .

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